molecular formula C15H14Br2O2 B1267338 1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) CAS No. 3722-66-5

1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)

Cat. No.: B1267338
CAS No.: 3722-66-5
M. Wt: 386.08 g/mol
InChI Key: QUDGXGCMYCARCS-UHFFFAOYSA-N
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Description

1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) is an organic compound with the molecular formula C15H14Br2O2 It is characterized by the presence of two bromobenzene rings connected by a propane-1,3-diylbis(oxy) linker

Preparation Methods

The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) typically involves the reaction of 4-bromophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-bromophenol are replaced by the bromine atoms of 1,3-dibromopropane, forming the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target proteins .

Comparison with Similar Compounds

1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) can be compared with other similar compounds, such as:

    1,2-Bis(4-bromophenoxy)ethane: Similar structure but with an ethane linker instead of propane.

    1,3-Bis(4-bromophenoxy)propane: Similar structure but with a different substitution pattern on the propane linker.

    1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene): Similar structure but with an ethane linker instead of propane.

The uniqueness of 1,1’-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene) lies in its specific linker and substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-4-[3-(4-bromophenoxy)propoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDGXGCMYCARCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278612
Record name 1,1'-[propane-1,3-diylbis(oxy)]bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-66-5
Record name NSC8496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[propane-1,3-diylbis(oxy)]bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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